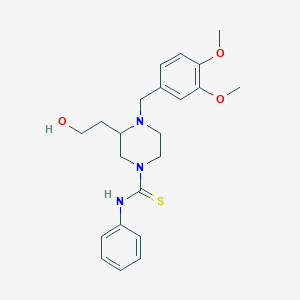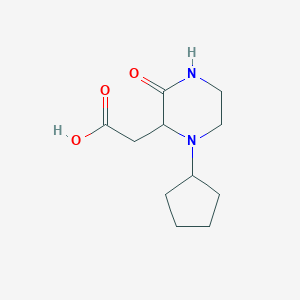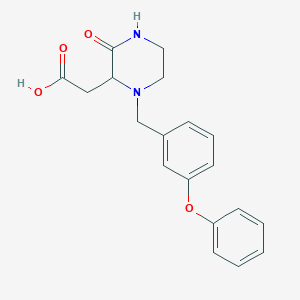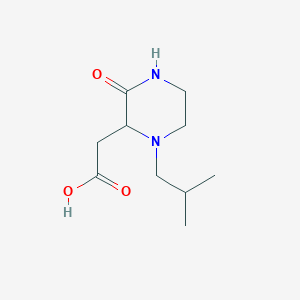![molecular formula C16H15FN2OS B499101 6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B499101.png)
6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and an amine group attached to the benzothiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: This step involves the nucleophilic substitution reaction of the benzothiazole core with a fluorophenylmethyl halide.
Formation of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the fluorophenyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazoles and fluorophenyl derivatives.
Scientific Research Applications
6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its benzothiazole core.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-2-[(4-fluorophenyl)methylthio]-1,3-benzothiazole
- 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
Uniqueness
6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15FN2OS |
|---|---|
Molecular Weight |
302.4g/mol |
IUPAC Name |
6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H15FN2OS/c1-2-20-13-7-8-14-15(9-13)21-16(19-14)18-10-11-3-5-12(17)6-4-11/h3-9H,2,10H2,1H3,(H,18,19) |
InChI Key |
SWIKWXKXUBDWHQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide](/img/structure/B499019.png)
![2,2-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B499020.png)
![2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B499021.png)
![2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B499022.png)
![[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B499024.png)
![4-amino-N-(2-{[(5-phenylfuran-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499026.png)


![N-[3-(2-chlorophenyl)acryloyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B499029.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B499035.png)
![2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B499036.png)
![2-[3-Oxo-1-(pyridin-3-ylmethyl)piperazin-1-ium-2-yl]acetate](/img/structure/B499037.png)

